molecular formula C12H17NO B180999 N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 893569-92-1

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B180999
CAS No.: 893569-92-1
M. Wt: 191.27 g/mol
InChI Key: HGOZAYLMJWJOTL-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of propenylamines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 2-ethoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine can be compared with other similar compounds such as:

  • N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
  • N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
  • N-[(2-fluorophenyl)methyl]prop-2-en-1-amine

These compounds share a similar structural framework but differ in their substituents on the phenyl ring

This compound stands out due to its unique ethoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOZAYLMJWJOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405925
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893569-92-1
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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